sodium;(Z)-1,1,1-trifluoro-4-oxo-4-pyridin-4-ylbut-2-en-2-olate
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Overview
Description
Sodium;(Z)-1,1,1-trifluoro-4-oxo-4-pyridin-4-ylbut-2-en-2-olate is a chemical compound that features a trifluoromethyl group, a pyridine ring, and a butenolate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;(Z)-1,1,1-trifluoro-4-oxo-4-pyridin-4-ylbut-2-en-2-olate typically involves the reaction of 1,1,1-trifluoro-4-oxo-4-pyridin-4-ylbut-2-ene with a sodium base. The reaction is carried out under controlled conditions to ensure the formation of the desired (Z)-isomer. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent any side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would include rigorous purification steps such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Sodium;(Z)-1,1,1-trifluoro-4-oxo-4-pyridin-4-ylbut-2-en-2-olate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include:
- Oxidized derivatives with additional oxygen functionalities.
- Reduced derivatives with hydroxyl groups.
- Substituted derivatives with various nucleophiles replacing the trifluoromethyl group.
Scientific Research Applications
Sodium;(Z)-1,1,1-trifluoro-4-oxo-4-pyridin-4-ylbut-2-en-2-olate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials with specific properties such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of sodium;(Z)-1,1,1-trifluoro-4-oxo-4-pyridin-4-ylbut-2-en-2-olate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s ability to interact with enzymes or receptors, potentially inhibiting or modulating their activity. The pyridine ring can participate in π-π interactions with aromatic residues in proteins, further influencing the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Sodium 1-decanesulfonate: Used as an ion-associating reagent in HPLC.
Sodium bicarbonate: Commonly used as a pH buffering agent and systemic alkalizer.
Uniqueness
Sodium;(Z)-1,1,1-trifluoro-4-oxo-4-pyridin-4-ylbut-2-en-2-olate is unique due to its combination of a trifluoromethyl group and a pyridine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering advantages such as high reactivity and specificity in its interactions.
Properties
IUPAC Name |
sodium;(Z)-1,1,1-trifluoro-4-oxo-4-pyridin-4-ylbut-2-en-2-olate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO2.Na/c10-9(11,12)8(15)5-7(14)6-1-3-13-4-2-6;/h1-5,15H;/q;+1/p-1/b8-5-; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMZXDTOCOADZSE-HGKIGUAWSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(=O)C=C(C(F)(F)F)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=CC=C1C(=O)/C=C(/C(F)(F)F)\[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3NNaO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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